Cas no 480-66-0 (Phloracetophenone)

Phloracetophenone structure
Phloracetophenone structure
Nome del prodotto:Phloracetophenone
Numero CAS:480-66-0
MF:C8H8O4
MW:168.146722793579
MDL:MFCD00002287
CID:37670
PubChem ID:87577604

Phloracetophenone Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(2,4,6-Trihydroxyphenyl)ethanone
    • Phloroacetophenone hydrate
    • 2,4,6-Trihydroxyacetophenone hydrate
    • Phloroacetophenone
    • 2,4,6-Trihydroxyaetcophenone
    • 2?4?6?Trihydroxyacetophenone monohydrate
    • 2,4,6-TRIHYDROXYACETOPHENONE(PHLOROACETOPHENONE)
    • 2,4,6-Trihydroxyacetophenone
    • 2',4',6'-Trihydroxyacetophenone monohydrate
    • 2',4',6'-Trihydroxyacetophenone
    • Phloracetophenone
    • 2,4,6-Trihydroxyacetophenone Monohydrate
    • 2‘,4‘,6‘-Trihydroxyacetophenone
    • 2-Acetylphloroglucinol
    • 2-Acetylphloroglucinol Monohydrate
    • 2-Acetylphloroglucinol,THAP
    • Phloroacetophenone Monohydrate
    • THAP Monohydrate
    • 2-Acetylphloroglucinol hydrate
    • THAP
    • [ "2'", "4'", "6'-Trihydroxyacetophenone" ]
    • 2'
    • Acetophloroglucine
    • Acetylphloroglucinol
    • Ethanone, 1-(2,4,6-trihydroxyphenyl)-
    • 1-(2,4,6-Trihydroxyphenyl)-ethanone
    • monoacetylphloroglucinol
    • Phloracetophene
    • 1-(2,4,6-Trihydroxyphenyl)ethan-1-one
    • Acetophenone, 2',4',6'-trihydroxy-
    • 1-(2,4,6-trihydroxy-phenyl)-ethanone
    • 2,4,6-tri
    • Acetophloroglucinol
    • SCHEMBL105416
    • SDCCGMLS-0066935.P001
    • 2,4,6-trihydroxy-acetophenone
    • 2 inverted exclamation mark ,4 inverted exclamation mark ,6 inverted exclamation mark -Trihydroxyacetophenone
    • CK2566
    • 2`,4`,6`-Trihydroxyacetophenone Monohydrate
    • 2',4',6'-Trihydroxy-Acetophenone
    • 5-alpha-Thenil
    • 2',6'-Trihydroxyacetophenone
    • AC-12835
    • Ethanone,4,6-trihydroxyphenyl)-
    • NSC54927
    • 1-(2,4,6-Trihydroxyphenyl)ethanone, 9CI
    • FT-0688182
    • CHEBI:64344
    • BRD-K64824948-001-03-0
    • UNII-8L7XD8830T
    • NSC-54927
    • 83X
    • SR-05000002401-1
    • 2,4,-dihydroxy-acetophenone
    • FT-0601335
    • 8L7XD8830T
    • Acetophenone, 2',4',6'-trihydroxy- (8CI)
    • 2,4,6-trihydroxy acetophenone
    • NS00015208
    • CHEMBL452477
    • Q4596772
    • 1-(2,4, 6-Trihydroxyphenyl)ethanone
    • Spectrum2_001989
    • HY-W008226
    • 4-mono-hydroxy-acetophenone
    • SPBio_002177
    • SY031234
    • PS-5270
    • EN300-51759
    • NCGC00095604-01
    • 2-Acetyl-1,3,5-benzenetriol
    • NSC 54927
    • 480-66-0
    • T1888
    • DTXSID5060061
    • 2, 4, 6-trihydroxyacetophenone
    • InChI=1/C8H8O4/c1-4(9)8-6(11)2-5(10)3-7(8)12/h2-3,10-12H,1H
    • 1-(2,6-Trihydroxyphenyl)ethanone
    • C21895
    • W-106057
    • BDBM50249070
    • EINECS 207-556-5
    • CCG-39527
    • SR-05000002401
    • s4784
    • ACon1_001026
    • AKOS005175228
    • CS-W008226
    • SPECTRUM300604
    • Acetophenone,4',6'-trihydroxy-
    • 1-(2,4,6-trihydroxyphenyl]ethanone
    • 1-[2,4,6-tris(oxidanyl)phenyl]ethanone
    • NCGC00095604-02
    • BRD-K64824948-001-02-2
    • MFCD00002287
    • 67471-34-5
    • DB-051513
    • ALBB-015674
    • STL194090
    • 2\\',4\\',6\\'-Trihydroxyacetophenone
    • Acetophenone, 2',4',6'-trihydroxy-(8CI)
    • 2,4,6-THA
    • FT10622
    • AK-087/42007301
    • 207-556-5
    • DTXCID5040598
    • MDL: MFCD00002287
    • Inchi: 1S/C8H8O4/c1-4(9)8-6(11)2-5(10)3-7(8)12/h2-3,10-12H,1H3
    • Chiave InChI: XLEYFDVVXLMULC-UHFFFAOYSA-N
    • Sorrisi: O([H])C1C([H])=C(C([H])=C(C=1C(C([H])([H])[H])=O)O[H])O[H]
    • BRN: 1911197

Proprietà calcolate

  • Massa esatta: 168.04200
  • Massa monoisotopica: 168.042
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 1
  • Complessità: 168
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 25
  • XLogP3: 1.1
  • Superficie polare topologica: 77.8

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.3037 (rough estimate)
  • Punto di fusione: 213.0 to 223.0 deg-C
  • Punto di ebollizione: 257.07°C (rough estimate)
  • Punto di infiammabilità: 169.5 °C
  • Indice di rifrazione: 1.5090 (estimate)
  • Coefficiente di ripartizione dell'acqua: Soluble in water.
  • PSA: 77.76000
  • LogP: 1.00600
  • Solubilità: Non determinato

Phloracetophenone Informazioni sulla sicurezza

Phloracetophenone Dati doganali

  • CODICE SA:2942000000
  • Dati doganali:

    Codice doganale cinese:

    2914501900

    Panoramica:

    2914501900 Altri chetofenoli. Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone

    Riassunto:

    2914501900 altri chetoni-fenoli. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%

Phloracetophenone Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1033428-10g
Phloracetophenone
480-66-0 98%
10g
¥75.00 2024-05-12
TRC
P338700-5g
Phloracetophenone
480-66-0
5g
$ 57.00 2023-09-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T1888-5g
Phloracetophenone
480-66-0 98.0%(GC)
5g
¥400.0 2022-05-30
eNovation Chemicals LLC
D404906-500g
1-(2,4,6-Trihydroxy-phenyl)-ethanone
480-66-0 97%
500g
$650 2024-06-05
Enamine
EN300-51759-10.0g
1-(2,4,6-trihydroxyphenyl)ethan-1-one
480-66-0
10.0g
$40.0 2023-02-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1033428-500g
Phloracetophenone
480-66-0 98%
500g
¥2974.00 2024-05-12
Key Organics Ltd
PS-5270-5MG
2′,4′,6′-Trihydroxyacetophenone
480-66-0 >95%
5mg
£46.00 2025-02-09
Enamine
EN300-51759-2.5g
1-(2,4,6-trihydroxyphenyl)ethan-1-one
480-66-0
2.5g
$30.0 2023-02-10
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2840-100 mg
Phloracetophenone
480-66-0 99.26%
100MG
¥360.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2840-1 mL * 10 mM (in DMSO)
Phloracetophenone
480-66-0 99.26%
1 mL * 10 mM (in DMSO)
¥160.00 2022-04-26

Phloracetophenone Metodo di produzione

Phloracetophenone Letteratura correlata

Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:480-66-0)2',4',6'-Trihydroxyacetophenone monohydrate
2472604
Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:480-66-0)Phloracetophenone
A827458
Purezza:99%
Quantità:500g
Prezzo ($):337.0